Sorbitol laurate
Description
Properties
IUPAC Name |
dodecanoic acid;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-1-3(9)5(11)6(12)4(10)2-8/h2-11H2,1H3,(H,13,14);3-12H,1-2H2/t;3-,4+,5-,6-/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVXINJRXRIDDB-VCDGYCQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Based Systems: Polar Solvents and Deep Eutectic Solvents
Enzymatic esterification using immobilized Candida antarctica lipase B (Novozym 435) dominates modern research due to its regioselectivity and mild reaction conditions. Polar solvents like 2-methyl-2-butanol (2M2B) and deep eutectic solvents (DESs) enhance substrate solubility while preserving enzyme activity.
Optimization in 2M2B
Key parameters in 2M2B include:
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Enzyme concentration : 20 g/L Novozym 435 maximizes conversion, as higher concentrations (60 g/L) induce substrate saturation.
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Substrate molar ratio : A 1:3 ratio of sorbitol (0.25 M) to vinyl laurate (0.75 M) minimizes inhibition, yielding 176 g/L this compound (SL) at 90°C.
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Temperature : Elevating temperature from 50°C to 90°C under conventional heating (CH) reduces reaction time from 24 h to 90 min, achieving 98% yield.
Microwave-Assisted Intensification
Microwave heating accelerates heat transfer, enabling rapid temperature ramps (≤90°C in 2 min). In solvent-free systems, a 1:11 molar ratio of sorbitol to lauric acid produces SL at 93% purity with 400 rpm stirring. This method circumvents solvent recovery challenges, though product precipitation necessitates post-reaction cooling.
Solvent-Free Systems: Biocatalytic Efficiency
Solvent-free enzymatic synthesis minimizes waste and operational costs. Key findings include:
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Substrate ratios : A 1:7 molar ratio (sorbitol:lauric acid) optimizes esterification, yielding 85% SL in 3 h at 90°C.
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Downstream processing : Cooling the reaction mixture induces SL crystallization (93% purity), bypassing chromatography.
Chemical Synthesis: Acid-Catalyzed Dehydration and Alkaline Esterification
Traditional Two-Step Process
Industrial-scale production often employs chemical catalysis:
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Dehydration : Sorbitol undergoes acidic dehydration (H₂SO₄ or H₃PO₄) at 180–260°C to form sorbitan anhydrides.
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Esterification : Sorbitan reacts with lauric acid or its anhydride in the presence of alkaline catalysts (e.g., KOH), yielding SL after decolorization (activated carbon) and bleaching (H₂O₂).
Reaction Conditions and Yield
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Temperature : 180–260°C ensures complete dehydration but risks side products like iso-sorbide.
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Catalyst load : 0.12–1% alkaline esterifying agent balances reaction rate and byproduct formation.
Comparative Analysis of Methods
Emerging Trends and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions: Sorbitol Laurate primarily undergoes esterification reactions. It can also participate in transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions:
Esterification: Lauric acid and sorbitol are reacted in the presence of an acid catalyst (e.g., sulfuric acid) under anhydrous conditions.
Transesterification: this compound can react with other fatty acids or alcohols in the presence of a catalyst (e.g., lipase) and under controlled temperature conditions.
Major Products Formed:
Esterification: The primary product is this compound itself.
Transesterification: The products can vary depending on the reactants used, but common products include other sorbitan esters and fatty acid esters.
Scientific Research Applications
Production Methods
The production of sorbitol laurate typically involves enzymatic processes using lipases. Recent studies have optimized conditions for the synthesis of this compound through various methodologies:
- Enzymatic Synthesis : Research indicates that using lipase formulations such as Novozym 435 can significantly enhance the yield of this compound. Optimal conditions were found to be at 90 °C with specific concentrations of vinyl laurate and sorbitol .
- Deep Eutectic Solvents (DES) : The use of DES in the enzymatic production process has shown promising results in improving product yields while maintaining environmental sustainability .
2.1. Pharmaceutical Applications
This compound is utilized in pharmaceuticals primarily as an emulsifier and stabilizer in drug formulations. Its ability to enhance the solubility and bioavailability of poorly soluble drugs makes it a valuable excipient in solid dosage forms.
- Case Study : Research demonstrated that this compound can improve the delivery of hydrophobic drugs by forming stable emulsions, thus enhancing therapeutic efficacy .
2.2. Cosmetic Industry
In cosmetics, this compound serves as an emulsifying agent and surfactant. It is commonly found in creams, lotions, and other personal care products due to its skin-friendly properties.
- Safety Assessment : A comprehensive safety evaluation indicated that sorbitan laurate (a related compound) is safe for use in cosmetics at specified concentrations, with no significant adverse effects reported .
2.3. Food Technology
This compound has applications as a food additive, particularly as an emulsifier in processed foods. Its role in improving texture and stability is well-documented.
- Regulatory Approval : The European Food Safety Authority (EFSA) has assessed the safety of sorbitan monolaurate (related to this compound) as a food additive, confirming its safety at recommended levels .
Biocatalytic Applications
This compound is also explored for its potential in biocatalysis:
- Enzyme-Catalyzed Reactions : Studies have shown that this compound can act as a substrate for various lipase-catalyzed reactions, making it useful in green chemistry applications where environmentally friendly processes are desired .
- Waste Management : Its production process aligns with green chemistry principles by reducing waste generation through efficient enzyme use and sustainable solvents .
Comparative Data Table
The following table summarizes key properties and applications of this compound compared to related compounds:
| Property/Application | This compound | Sorbitan Monolaurate | Polysorbate 20 |
|---|---|---|---|
| Chemical Structure | C18H34O6 | C18H36O6 | C24H50O20 |
| Emulsifying Agent | Yes | Yes | Yes |
| Safety Assessment | Safe (under study) | Safe (approved) | Safe (approved) |
| Pharmaceutical Use | Drug solubilizer | Drug stabilizer | Drug carrier |
| Cosmetic Use | Emulsifier | Emulsifier | Surfactant |
| Food Additive | Yes | Yes | Yes |
Mechanism of Action
Sorbitol Laurate exerts its effects primarily through its emulsifying properties. As a non-ionic surfactant, it reduces surface tension between water and oil, allowing them to mix more easily. This property makes it useful in formulations where uniform dispersion of ingredients is essential.
Molecular Targets and Pathways:
Surface Tension Reduction: By reducing surface tension, this compound helps in the formation of stable emulsions.
Emulsification: It facilitates the blending of water and oil-based ingredients, improving the texture and consistency of products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sorbitol laurate belongs to a broader class of sugar alcohol esters and surfactants. Below is a comparative analysis with structurally or functionally similar compounds:
Table 2: Physicochemical and Functional Properties
Key Research Findings
Enzymatic Efficiency: this compound synthesis in DES systems outperforms traditional solvents (e.g., 2M2B) due to enhanced substrate solubility and enzyme stability. Ethanol, despite its hydrophilicity, reduces yields by promoting ethyl laurate formation . Substrate inhibition occurs at vinyl laurate concentrations >0.75 M, reducing lipase activity by ~10-fold .
Functional Advantages :
- Compared to Polysorbate 20 , this compound avoids ethylene oxide residues, aligning with green chemistry principles .
- Mannitol laurate exhibits similar surfactant properties but lower enzymatic conversion rates due to steric hindrance from mannitol’s hydroxyl configuration .
Industrial Scalability :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
